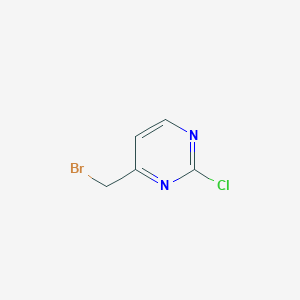
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Vue d'ensemble
Description
((4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid), also known as BCPBA, is an organic compound commonly used in organic synthesis and as a catalyst in various reactions. It is a boronic acid derivative with a wide range of applications in the field of organic chemistry. BCPBA is a versatile compound, which can be used in a variety of reactions, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. BCPBA also has potential applications in the fields of medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Studies : Boronic acids, including phenylboronic acids, are significant in synthesis and structural studies due to their stability and biological activities. They are used as intermediates and building blocks in various chemical reactions (R. Zhang et al., 2017).
Optical Modulation and Sensing Applications : Phenyl boronic acids, particularly those substituted at specific positions on the phenyl ring, have been shown to influence the photoluminescence quantum yield of carbon nanotubes. This property is useful in optical modulation and sensing applications, especially for saccharide recognition (B. Mu et al., 2012).
Biological Activities : Boronic acids, including phenyl boronic acid derivatives, exhibit a range of biological activities such as antibacterial, antioxidant, anti-enzyme, and anticancer properties. These compounds are being explored for their potential use in pharmaceutical and cosmetic industries (H. Temel et al., 2022).
Construction of Boron-Based Dendritic Nanostructures : Boronic acids are used in the construction of macrocycles and dendrimers, which are significant in the field of nanotechnology. These structures have potential applications in drug delivery and material science (Nicolas Christinat et al., 2007).
Decarboxylative Borylation in Medicinal Chemistry : Boronic acids play a crucial role in decarboxylative borylation, a process important in synthesizing boron-containing compounds used in medicine. They are essential for creating complex molecules with pharmaceutical relevance (C. Li et al., 2017).
Glucose Sensing Materials : Certain derivatives of boronic acids, such as amino-3-fluorophenyl boronic acid, are used in constructing glucose sensing materials, especially for applications in physiological pH conditions (Sasmita Das et al., 2003).
Catalysis in Chemical Reactions : Boronic acids, including various phenylboronic compounds, are effective catalysts in chemical reactions like dehydrative condensation between carboxylic acids and amines (Ke Wang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c17-14(20-10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQBMOJDXVNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378372 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192804-36-7 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxycarbonylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)


![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)





![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)



